![molecular formula C20H17N3O3S B2484691 N-{4-[5-(2-furyl)-1-(2-thienylcarbonyl)-2-pyrazolin-3-yl]phenyl}acetamide CAS No. 942034-19-7](/img/structure/B2484691.png)
N-{4-[5-(2-furyl)-1-(2-thienylcarbonyl)-2-pyrazolin-3-yl]phenyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrazole-acetamide derivatives typically involves the reaction of specific ketones or aldehydes with hydrazine derivatives, leading to the formation of the pyrazoline ring, which is further modified to introduce various functional groups, including the acetamide moiety. These reactions are conducted under controlled conditions to ensure the selective formation of the desired product. For example, the synthesis of similar compounds has been described through the reaction of different aromatic aldehydes with pyrazole derivatives to yield α,β-unsaturated ketones, which are then further reacted to form the final pyrazoline and pyrazole-acetamide derivatives (Altalbawy, 2013).
Molecular Structure Analysis
The molecular structure of N-{4-[5-(2-furyl)-1-(2-thienylcarbonyl)-2-pyrazolin-3-yl]phenyl}acetamide is complex, featuring a pyrazoline ring core substituted with furyl and thienyl groups. These substituents are crucial for the compound's reactivity and interaction with other molecules. X-ray crystallography is a common method used to elucidate the crystal structure, providing detailed information about the arrangement of atoms within the molecule and the geometry around the pyrazoline core. This information is essential for understanding the compound's chemical behavior and potential applications (Nayak et al., 2014).
Chemical Reactions and Properties
Pyrazole-acetamides, including N-{4-[5-(2-furyl)-1-(2-thienylcarbonyl)-2-pyrazolin-3-yl]phenyl}acetamide, participate in various chemical reactions, mainly due to the reactive nature of the pyrazoline ring and the acetamide group. These compounds can undergo electrophilic substitution reactions, nucleophilic additions, and cyclization reactions, among others. The presence of the furyl and thienyl groups further influences the compound's reactivity, making it a versatile intermediate for synthesizing more complex molecules (Vlasova et al., 2010).
Propiedades
IUPAC Name |
N-[4-[3-(furan-2-yl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S/c1-13(24)21-15-8-6-14(7-9-15)16-12-17(18-4-2-10-26-18)23(22-16)20(25)19-5-3-11-27-19/h2-11,17H,12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGTJKNKVEQQPIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CO3)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[5-(2-furyl)-1-(2-thienylcarbonyl)-2-pyrazolin-3-yl]phenyl}acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

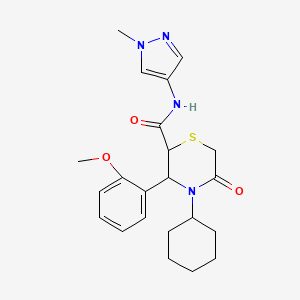
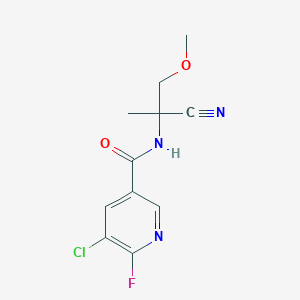
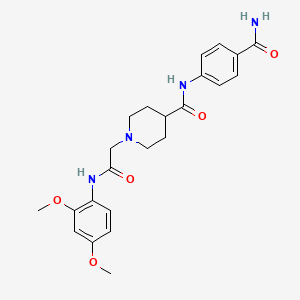

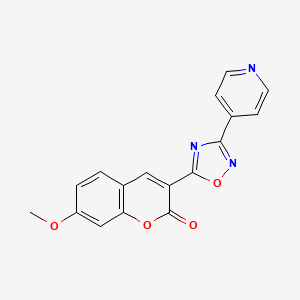
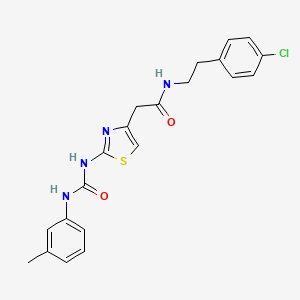
![1-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-phenoxypropan-1-one oxalate](/img/structure/B2484618.png)

![3-chloro-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N',2,2-trimethylpropanehydrazide](/img/structure/B2484620.png)


![[3-(2-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2484627.png)
![2-{(E)-[(5-chloro-2-methylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2484629.png)
![N-(3-chloro-4-methoxyphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2484631.png)